Paynantheine's High Affinity for 5-HT1AR Contrasts with Mitragynine's Opioid-Centric Profile
In direct in vitro radioligand binding assays, paynantheine exhibited high affinity for the serotonin receptors 5-HT1AR and 5-HT2BR. This contrasts sharply with the principal kratom alkaloid mitragynine, which showed negligible affinity for these targets [1]. This molecular-level difference translates to distinct in vivo effects: paynantheine produced antinociception in rats that was not mediated by opioid receptors, a pathway distinct from mitragynine's opioid-dependent analgesia [2].
| Evidence Dimension | Serotonin Receptor Affinity (5-HT1AR and 5-HT2BR) |
|---|---|
| Target Compound Data | High affinity for both 5-HT1AR and 5-HT2BR. |
| Comparator Or Baseline | Mitragynine: Negligible affinity for both 5-HT1AR and 5-HT2BR. |
| Quantified Difference | Functional dichotomy: Paynantheine engages serotonin receptors, while mitragynine does not. |
| Conditions | In vitro radioligand binding assays for human 5-HT1AR and 5-HT2BR. |
Why This Matters
This selectivity profile makes paynantheine an essential tool for dissecting the non-opioid, serotonergic components of kratom's complex pharmacology, which cannot be studied using mitragynine alone.
- [1] Leon, F., et al. (2021). Activity of Mitragyna speciosa ('Kratom') Alkaloids at Serotonin Receptors. Journal of Medicinal Chemistry, 64(18), 13510-13523. View Source
- [2] Leon, F., et al. (2021). Activity of Mitragyna speciosa ('Kratom') Alkaloids at Serotonin Receptors. Journal of Medicinal Chemistry, 64(18), 13510-13523. View Source
